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Introduction

Amphidinolide F is a complex marine macrolide isolated from the dinoflagellate Amphidinium
sp.[1] It belongs to a larger family of amphidinolides, many of which exhibit significant cytotoxic
activity against various cancer cell lines.[1][2] The intricate molecular architecture of
Amphidinolide F, characterized by a 25-membered macrolactone, eleven stereogenic centers,
two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted
diene, has made it a formidable and attractive target for total synthesis.[1][3] The successful
synthesis of such a complex natural product not only provides access to the compound for
further biological evaluation but also drives the development of new synthetic methodologies.
This guide details the initial synthetic approaches to the Amphidinolide F core, focusing on the
key strategies, disconnections, and chemical transformations that enabled the construction of
this challenging molecule.

The First Enantioselective Total Synthesis: The
Carter Approach

The first total synthesis of Amphidinolide F was reported by the Carter group, a landmark
achievement that confirmed the absolute and relative stereochemistry of the natural product.[3]
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Their strategy is noted for its elegant use of a common intermediate to construct two key
portions of the molecule, showcasing a highly convergent and efficient approach.

Retrosynthetic Analysis

The retrosynthesis begins with a disconnection of the C1 macrolactone linkage.[1][3] A key
subsequent disconnection is the C14—-C15 bond, designed to circumvent the challenging 1,4-
dicarbonyl functionality by using a sulfone alkylation followed by an oxidative desulfurization
sequence.[1][3] This umpolung strategy masks the sensitive dicarbonyl moiety until a late stage
in the synthesis. A significant observation of "hidden symmetry" between the C1-C8 and C18—
C25 fragments, both containing a trans-THF ring, led to the design of a common intermediate,
7, from which both fragments could be derived.[1][3]

Sulfone 5 (C1-C14) Sulfone Alkylation / Oxidative Desulfurization

Macrolactonization

Seco-acid (Ketone 4) Amphidinolide F

lodide 6 (C15-C29)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Amphidinolide F by the Carter group.

Synthesis of the Key Fragments from a Common
Intermediate

The synthesis commenced with the preparation of the common intermediate 7. A notable step
in this sequence is a silver-catalyzed cyclization to form a dihydrofuran, which serves as a
precursor to the THF ring.[3][4] This common intermediate was then elaborated through
separate synthetic pathways to furnish the two major fragments of the molecule: the C1-C14
sulfone 5 and the C15—-C29 iodide 6.[3]

Key Coupling and Completion of the Synthesis

The crucial coupling of the major fragments was achieved by treating sulfone 5 with LHMDS
and HMPA, followed by the addition of the alkyl iodide 6.[3] This challenging coupling between
two a-branched partners was successful due to the nucleophilicity of the sulfone carbanion.[3]
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Subsequent steps involved an oxidative desulfurization to unmask the C15 ketone,
diastereoselective addition of a 2-lithio-1,3-diene to an aldehyde to install the diene moiety, and
finally, macrolactonization to furnish Amphidinolide F.[3]

Suantitat : . Carter Synthesi

Reagents Diastereom
Step Reactants and Yield (%) eric Ratio Reference
Conditions (dr)
Dihydrofuran Enyne
) AgBF4 Good >20:1 [1][3]

Formation precursor
C14-C15 Sulfone 5, LHMDS,

] ] Smooth - [3]
Coupling lodide 6 HMPA

Aldehyde 22,

C8-C9 o _

) Lithiated n-BulLi Good 31 [3]
Coupling ]

diene from 27
Overall
: [3]

Synthesis
Longest
Linear - - 34 steps - [3]
Sequence

Experimental Protocols: Key Reactions

Detailed experimental protocols are available in the supporting information of the primary
literature.[3] An illustrative example of a key reaction is the C14—C15 coupling:

Sulfone Alkylation (Formation of C14—C15 bond): To a solution of sulfone 5 in a suitable solvent
(e.g., THF) at -78 °C is added a strong base such as Lithium Hexamethyldisilazide (LHMDS) to
generate the carbanion. An additive like Hexamethylphosphoramide (HMPA) may be used to
enhance reactivity. The alkyl iodide 6 is then added to the solution, and the reaction is allowed
to warm slowly to room temperature. The reaction is quenched with a saturated aqueous
solution of ammonium chloride, and the product is extracted, purified by column
chromatography, and characterized.
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The Ferrié Approach: A Convergent Three-Fragment
Strategy

The synthesis developed by Ferrié and coworkers represents another convergent approach to
Amphidinolide F, assembling the molecule from three main fragments.[2][5] A hallmark of this
strategy is the construction of the trans-THF rings via a diastereoselective C-glycosylation
reaction.[2][6]

Retrosynthetic Analysis

The initial retrosynthesis involved disconnections at C1-C9, C10-C19, and C20-C29.[5][7]
However, a problematic C-glycosylation reaction between the C19 and C20 fragments
necessitated a revised strategy.[5][7] The second-generation approach featured a new
disconnection between C17 and C18, relying on a sulfone addition and desulfonylation
sequence for the key fragment coupling.[5][7] The final key bond formations included a Stille
cross-coupling and a macrolactonization.[2]

Sulfone Condensation / Desulfonylation C1-C17 Fragment ) .
Stille Coupling

Macrolactonization Amphldlnollde E
< C18-C29 Fragment

Click to download full resolution via product page

Caption: Revised retrosynthetic analysis by the Ferrié group.

Synthesis and Assembly of Fragments

The synthesis of the two THF-containing fragments relied on a C-glycosylation of ketals with
the titanium enolate of a bulky N-acetyloxazolidinethione to control the stereochemistry.[2][6]
The side chain was installed using a Liebeskind—Srogl| cross-coupling reaction.[2] The three
fragments were then connected sequentially. A sulfone condensation/desulfonylation sequence
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was used to join two fragments, followed by a Stille cross-coupling to append the third, and
finally, macolactonization to close the ring.[2]

Suantitat . Ferrié Synthesi

Reagents Diastereom
Step Description and Yield (%) eric Ratio Reference
Conditions (dr)
] Ti enolate of
Construction ]
C- N- Diastereosele
) of trans-THF ] - ) [2][6]
Glycosylation ) acetyloxazoli ctive
rings _ _
dinethione
Sulfone
Fragment condensation 2]
Coupling /desulfonylati
on
Fragment Stille cross-
: . [2]
Coupling coupling
) Removal of o
Final HF-pyridine,
) three TBS o - - [6]
Deprotection THF/pyridine
groups
Overall
: [6]
Synthesis
Longest
Linear - - 23 steps - [6]
Sequence
Total Steps - - 47 steps - [6]

The Furstner Approach: A Metathesis-Based
Strategy

A distinct and highly efficient approach was developed by Firstner and coworkers, which was
applied to the syntheses of both Amphidinolide C and F.[8] This strategy is characterized by the
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late-stage formation of the 1,4-diketone motif and the use of alkyne metathesis for
macrocyclization.[8]

Retrosynthetic Analysis

The key disconnection in this synthesis targets the challenging 1,4-diketone substructure.[8]
This functionality is formed late in the synthesis via a platinum-catalyzed transannular
hydroalkoxylation of a cycloalkyne precursor.[8] This cycloalkyne is assembled from three
building blocks using Yamaguchi esterification and Stille cross-coupling. The macrocycle itself
is formed through a ring-closing alkyne metathesis (RCAM) reaction, a powerful tool for the
formation of large rings.[8]

Yamaguchi Esterification

Amphidinolide F

El

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Amphidinolide F by the Firstner group.

Key Methodologies and Synthesis Completion

This synthesis highlights the chemoselectivity of modern catalysts. The RCAM and the
subsequent platinum-catalyzed hydroalkoxylation steps proceed with high "alkynophilicity,"
selectively activating the alkyne functionalities while leaving multiple other sites of unsaturation
in the molecule untouched.[8] In contrast, the synthesis of one of the THF-containing fragments
employed a cobalt-catalyzed oxidative cyclization that was highly selective for an alkene over a
nearby alkyne.[8] The assembly of the three fragments (29, 41, and 65) followed by the key
macrocyclization and transannular cyclization steps efficiently delivered the Amphidinolide F
core.[8]
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o . . Filrstner Svnthesi

Reagents and

Step Description . Yield (%) Reference
Conditions
Ring-Closing
o Alkyne Molybdenum
Macrocyclization ] - [8]
Metathesis catalyst
(RCAM)
) Transannular
1,4-Diketone ) )
] Hydroalkoxylatio Platinum catalyst - [8]
Formation

n

Co-catalyzed
THF Fragment

} Oxidative Cobalt catalyst - [8]
Synthesis o
Cyclization
Overall
: - - - [6]
Synthesis
Longest Linear
- - 21 steps [6]
Sequence
Total Steps - - 39 steps [6]

Alternative and Convergent Fragment-Based
Approaches

Beyond the successful total syntheses, other research groups have reported detailed studies
on convergent approaches to construct the carbon framework of Amphidinolide F. These
efforts have led to the development of novel strategies for synthesizing key fragments and
exploring different coupling methods.

One such approach involves the assembly of the entire C1-C29 carbon skeleton from three
fragments of similar complexity: a C1-C9 stannane, a C10—C17 iodide, and a C18-C29
dithiane.[9][10] Key reactions in this strategy include a highly diastereoselective aldol reaction
for the C10-C17 fragment and an acid-promoted intramolecular epoxide opening to form the
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THF ring in the C18-C29 fragment.[9] The fragments were successfully coupled using a
modified Stille reaction.[9][10]

Another explored strategy focused on constructing the macrocycle via an intramolecular Stille
coupling between an alkenyl iodide and an alkenyl stannane.[11] This work involved the
efficient and stereoselective synthesis of four key building blocks, which were then assembled
to create the precursor for the macrocyclization step.[11] While challenges were encountered in
the final ring-closing step, these fragment-based approaches have significantly contributed to
the toolbox of methods available for the synthesis of complex macrolides like the
amphidinolides.[11]

Conclusion

The initial synthetic approaches to the Amphidinolide F core highlight a variety of powerful
and innovative strategies in modern organic synthesis. From the use of common intermediates
and umpolung reactivity in the first total synthesis by Carter, to the fragment-assembly strategy
featuring C-glycosylation by Ferrié, and the elegant use of alkyne metathesis and late-stage
cyclization by Furstner, these routes provide a masterclass in retrosynthetic design and the
application of stereoselective reactions. The challenges posed by Amphidinolide F have
spurred the development of new synthetic methods and have demonstrated the remarkable
capability of chemical synthesis to construct molecules of profound complexity. These
foundational works pave the way for the synthesis of analogs for further structure-activity
relationship studies and drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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